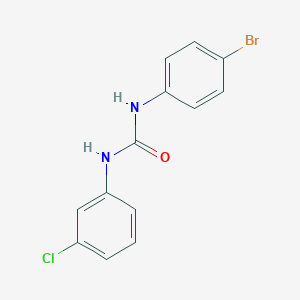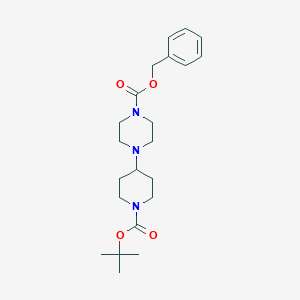
Ácido Zaragozico A
Descripción general
Descripción
Zaragozic acid A, also known as squalestatin 1, is a natural product produced by fungi. It is part of the zaragozic acid family, which includes zaragozic acids A, B, and C. These compounds were first isolated from an unidentified sterile fungal culture, Sporormiella intermedia, and Leptodontium elatius . Zaragozic acid A is known for its unique 4,8-dioxabicyclo[3.2.1]octane core and its potent inhibitory effects on squalene synthase, an enzyme crucial for sterol synthesis .
Aplicaciones Científicas De Investigación
Zaragozic acid A has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Zaragozic acid A is employed in research on fungal metabolism and the biosynthesis of natural products.
Mecanismo De Acción
Target of Action
Zaragozic Acid A, also known as Squalestatin 1, is a potent inhibitor of squalene synthase . Squalene synthase is the first committed enzyme in sterol synthesis, catalyzing the reductive condensation of farnesyl pyrophosphate to form squalene .
Mode of Action
Zaragozic Acid A acts as a reversible competitive inhibitor of squalene synthase . It competes with the substrate of the enzyme, thereby reducing the rate of the reaction .
Biochemical Pathways
The inhibition of squalene synthase by Zaragozic Acid A affects the sterol synthesis pathway . This results in the reduction of cholesterol synthesis, as squalene synthase is a key enzyme in this pathway .
Result of Action
The inhibition of squalene synthase by Zaragozic Acid A leads to lower plasma cholesterol levels in primates . In rats, treatment with Zaragozic Acid A caused an increase in hepatic low-density lipoprotein (LDL) receptor mRNA levels .
Análisis Bioquímico
Biochemical Properties
Zaragozic Acid A interacts with squalene synthase, the first committed enzyme in sterol synthesis . This enzyme catalyzes the reductive condensation of farnesyl pyrophosphate to form squalene . By inhibiting squalene synthase, Zaragozic Acid A disrupts sterol synthesis .
Cellular Effects
Zaragozic Acid A has significant effects on various types of cells and cellular processes. It lowers plasma cholesterol levels in primates and increases hepatic low-density lipoprotein (LDL) receptor mRNA levels in rats . It also mildly inhibits Ras farnesyl-protein transferase . In addition, Zaragozic Acid A impairs dendritic development in Purkinje cells .
Molecular Mechanism
Zaragozic Acid A exerts its effects at the molecular level primarily through its inhibition of squalene synthase . This inhibition disrupts the synthesis of sterols, which are essential components of cell membranes and precursors of other biologically important molecules .
Temporal Effects in Laboratory Settings
The effects of Zaragozic Acid A change over time in laboratory settings. For instance, heat input during production medium batch sterilization affects the ratio of different zaragozic acids produced, which in turn influences the total zaragozic acid titer .
Dosage Effects in Animal Models
The effects of Zaragozic Acid A vary with different dosages in animal models. For example, all mice pre-treated with Zaragozic Acid A for 48 hours before exposure to an absolute lethal dose of Epsilon toxin (ETX) survived .
Metabolic Pathways
Zaragozic Acid A is involved in the metabolic pathway of sterol synthesis . It inhibits squalene synthase, which catalyzes the formation of squalene from farnesyl pyrophosphate .
Transport and Distribution
Given its role as a squalene synthase inhibitor, it is likely to be found in areas where sterol synthesis occurs, such as the endoplasmic reticulum .
Subcellular Localization
Considering its role in sterol synthesis, it is likely to be localized in the endoplasmic reticulum where this process takes place .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of zaragozic acid A involves complex organic reactions. One approach includes the use of polyketide synthase pathways, which involve the assembly of the core structure from multiple acetate units . The synthetic route typically involves the formation of the 4,8-dioxabicyclo[3.2.1]octane core, followed by the addition of various side chains through esterification and acylation reactions .
Industrial Production Methods: Industrial production of zaragozic acid A is primarily achieved through fermentation processes using fungal cultures. The fungi are cultivated under controlled conditions to maximize the yield of zaragozic acid A. The compound is then extracted and purified using chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions: Zaragozic acid A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide are used to introduce hydroxyl groups into the molecule.
Reduction: Reducing agents like lithium aluminum hydride are employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium methoxide to replace specific functional groups.
Major Products Formed: The major products formed from these reactions include various derivatives of zaragozic acid A with modified side chains and functional groups. These derivatives are often tested for enhanced biological activity and stability .
Comparación Con Compuestos Similares
- Zaragozic acid B
- Zaragozic acid C
- Squalestatin S1
Comparison: While zaragozic acids A, B, and C share a similar core structure, they differ in the structures of their side chains. Zaragozic acid A is unique due to its specific 1-alkyl and 6-acyl side chains, which contribute to its potent inhibitory effects on squalene synthase . Compared to other squalestatins, zaragozic acid A has shown higher potency in reducing plasma cholesterol levels and inhibiting sterol synthesis .
Propiedades
IUPAC Name |
(1S,3S,4S,5R,6R,7R)-1-[(4S,5R)-4-acetyloxy-5-methyl-3-methylidene-6-phenylhexyl]-6-[(E,4S,6S)-4,6-dimethyloct-2-enoyl]oxy-4,7-dihydroxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H46O14/c1-7-19(2)17-20(3)13-14-25(37)47-28-27(38)33(48-29(30(39)40)34(45,31(41)42)35(28,49-33)32(43)44)16-15-21(4)26(46-23(6)36)22(5)18-24-11-9-8-10-12-24/h8-14,19-20,22,26-29,38,45H,4,7,15-18H2,1-3,5-6H3,(H,39,40)(H,41,42)(H,43,44)/b14-13+/t19-,20+,22+,26+,27+,28+,29+,33-,34+,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKDOZMCHOGOBR-NCSQYGPNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)C=CC(=O)OC1C(C2(OC(C(C1(O2)C(=O)O)(C(=O)O)O)C(=O)O)CCC(=C)C(C(C)CC3=CC=CC=C3)OC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C[C@H](C)/C=C/C(=O)O[C@@H]1[C@H]([C@]2(O[C@@H]([C@]([C@@]1(O2)C(=O)O)(C(=O)O)O)C(=O)O)CCC(=C)[C@H]([C@H](C)CC3=CC=CC=C3)OC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701018091 | |
| Record name | Zaragozic Acid A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701018091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
690.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142561-96-4 | |
| Record name | Zaragozic acid A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142561-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Squalestatin 1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142561964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zaragozic Acid A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701018091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZARAGOZIC ACID A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1117HVX02L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate](/img/structure/B177592.png)
![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylurea](/img/structure/B177594.png)




![2-Methyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B177608.png)




![1-oxo-2,3-dihydropyrrolo[2,1-b][1,3]benzothiazole-3a(1H)-carboxylic acid](/img/structure/B177620.png)
